molecular formula C7H11F2NO2 B13142415 Methyl 4,4-difluoropiperidine-3-carboxylate

Methyl 4,4-difluoropiperidine-3-carboxylate

Cat. No.: B13142415
M. Wt: 179.16 g/mol
InChI Key: LPRWJEGSQNZNAH-UHFFFAOYSA-N
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Description

Methyl 4,4-difluoropiperidine-3-carboxylate is a chemical compound with the molecular formula C7H12F2NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms at the 4-position and a methyl ester group at the 3-position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-difluoropiperidine-3-carboxylate typically involves the fluorination of piperidine derivatives. One common method is the reaction of 4,4-difluoropiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-difluoropiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-difluoropiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4,4-difluoropiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to its molecular targets by forming strong interactions with the active site. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-difluoropiperidine-3-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C7H11F2NO2

Molecular Weight

179.16 g/mol

IUPAC Name

methyl 4,4-difluoropiperidine-3-carboxylate

InChI

InChI=1S/C7H11F2NO2/c1-12-6(11)5-4-10-3-2-7(5,8)9/h5,10H,2-4H2,1H3

InChI Key

LPRWJEGSQNZNAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCCC1(F)F

Origin of Product

United States

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